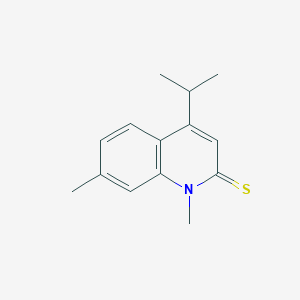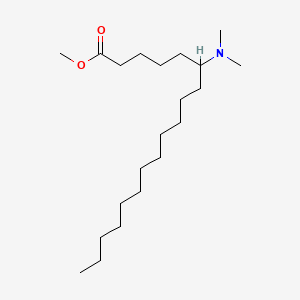
Methyl 6-(dimethylamino)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(dimethylamino)octadecanoate is an organic compound with the molecular formula C21H43NO2 It is a methyl ester derivative of octadecanoic acid, where a dimethylamino group is attached to the sixth carbon of the octadecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-(dimethylamino)octadecanoate can be synthesized through a multi-step process involving the esterification of octadecanoic acid followed by the introduction of the dimethylamino group. The general synthetic route involves:
Esterification: Octadecanoic acid is reacted with methanol in the presence of an acid catalyst to form methyl octadecanoate.
Amination: The methyl octadecanoate is then subjected to a nucleophilic substitution reaction with dimethylamine under controlled conditions to introduce the dimethylamino group at the sixth carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts, temperature, and pressure are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(dimethylamino)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(dimethylamino)octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-(dimethylamino)octadecanoate involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-(dimethylamino)hexadecanoate: Similar structure with a shorter carbon chain.
Methyl 6-(dimethylamino)octanoate: Similar structure with an even shorter carbon chain.
Methyl 6-(dimethylamino)octadecanoate: Similar structure with variations in the functional groups.
Uniqueness
This compound is unique due to its specific chain length and the position of the dimethylamino group. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56817-90-4 |
|---|---|
Molekularformel |
C21H43NO2 |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
methyl 6-(dimethylamino)octadecanoate |
InChI |
InChI=1S/C21H43NO2/c1-5-6-7-8-9-10-11-12-13-14-17-20(22(2)3)18-15-16-19-21(23)24-4/h20H,5-19H2,1-4H3 |
InChI-Schlüssel |
CNGMNWBLDZNKRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCC(=O)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



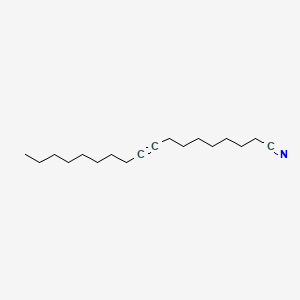
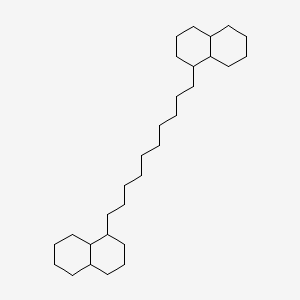
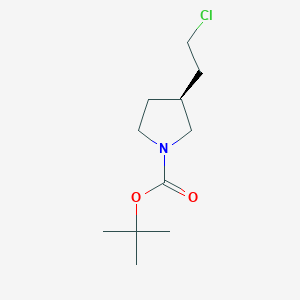
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
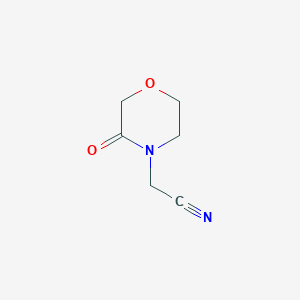
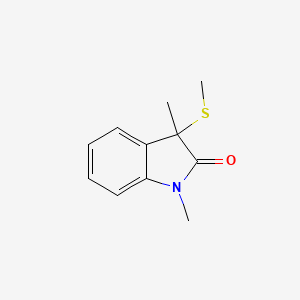
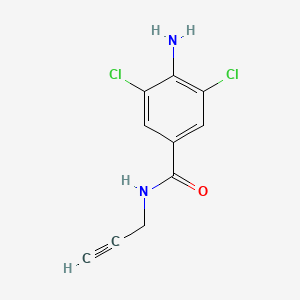


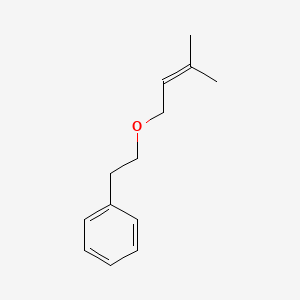
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
